N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with ethyl 4-chlorobutanoate to form the intermediate compound. This intermediate is further reacted with 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nucleophilic substitution reactions, purification through recrystallization, and characterization using techniques like IR, NMR, and elemental analysis .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly with methoxy arenes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coordination Reactions: It can act as a ligand in coordination chemistry, forming complexes with metals.
Common Reagents and Conditions
Common reagents used in these reactions include triethyl orthoformate, sodium azide, and various metal salts. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution reactions can yield substituted tetrazole derivatives, while coordination reactions can produce metal-tetrazole complexes .
Scientific Research Applications
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticholinesterase agent, showing inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase.
Materials Science: The compound is used in the synthesis of polyoxometalate-based silver coordination polymers, which have applications in catalysis and materials engineering.
Industrial Chemistry: It is investigated for its corrosion inhibition properties, particularly in protecting metals like copper in saltwater environments.
Mechanism of Action
The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it inhibits cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This action is beneficial in treating conditions like Alzheimer’s disease . In materials science, its coordination with metal ions leads to the formation of stable complexes with unique properties .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide, known for its use in various synthetic applications.
5-Phenyl-1H-tetrazole: Another tetrazole derivative with similar structural features and applications in coordination chemistry.
Uniqueness
This compound stands out due to its combined structural elements of a tetrazole ring, phenyl group, and benzamide moiety. This unique combination imparts distinct chemical and biological properties, making it a versatile compound in various research fields.
Properties
IUPAC Name |
N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-21(16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)28-15-20-23-24-25-26(20)18-9-5-2-6-10-18/h1-14H,15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKNARKSWSNHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.